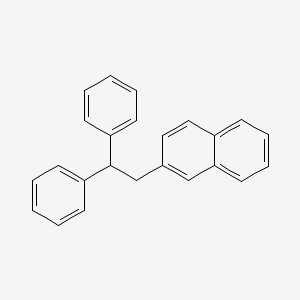

2-(2,2-Diphenylethyl)naphthalene

Description

2-(2,2-Diphenylethyl)naphthalene is a polycyclic aromatic hydrocarbon (PAH) featuring a naphthalene core substituted with a 2,2-diphenylethyl group at the 2-position. The diphenylethyl group introduces steric bulk and aromatic interactions, which may influence solubility, reactivity, and biological activity. Naphthalene derivatives are widely studied for applications in pharmaceuticals, materials science, and organic synthesis, making this compound a candidate for tailored functionalization .

Properties

CAS No. |

76270-04-7 |

|---|---|

Molecular Formula |

C24H20 |

Molecular Weight |

308.4 g/mol |

IUPAC Name |

2-(2,2-diphenylethyl)naphthalene |

InChI |

InChI=1S/C24H20/c1-3-10-21(11-4-1)24(22-12-5-2-6-13-22)18-19-15-16-20-9-7-8-14-23(20)17-19/h1-17,24H,18H2 |

InChI Key |

GENJMXIHTCMPOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Diphenylethyl)naphthalene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with 2,2-diphenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of 2-(2,2-Diphenylethyl)naphthalene may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Diphenylethyl)naphthalene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.

Reduction: Reduction reactions using hydrogen gas and a suitable catalyst can convert the compound to its corresponding dihydro or tetrahydro derivatives.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can introduce functional groups onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation, and chlorine gas in the presence of a Lewis acid for halogenation.

Major Products Formed

Oxidation: Naphthoquinones.

Reduction: Dihydro or tetrahydro derivatives.

Substitution: Nitro, sulfonic acid, or halogenated derivatives.

Scientific Research Applications

2-(2,2-Diphenylethyl)naphthalene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,2-Diphenylethyl)naphthalene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of 2-(2,2-Diphenylethyl)naphthalene with analogous naphthalene derivatives, focusing on molecular features, synthesis, physical properties, and biological activities.

Structural and Molecular Features

Physical and Thermodynamic Properties

Key Research Findings and Gaps

Synthesis Optimization : DCC-mediated coupling () achieves high yields (~89%) for amide analogs, suggesting viability for 2-(2,2-Diphenylethyl)naphthalene synthesis if carboxyl/amine precursors are available .

Toxicological Data : While naphthalene and methyl derivatives are well-characterized (), the toxicology of diphenylethyl-substituted naphthalenes remains unstudied.

Biological Activity

2-(2,2-Diphenylethyl)naphthalene is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

2-(2,2-Diphenylethyl)naphthalene is characterized by a naphthalene core substituted with a diphenylethyl group. This structural configuration suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that 2-(2,2-Diphenylethyl)naphthalene exhibits notable antimicrobial properties.

- Mechanism of Action : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- In Vitro Studies : In laboratory settings, it has shown efficacy against several Gram-positive and Gram-negative bacteria.

| Microorganism | Zone of Inhibition (mm) | Concentration Tested (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 100 |

| Escherichia coli | 15 | 100 |

| Bacillus subtilis | 18 | 100 |

Anticancer Activity

The anticancer potential of 2-(2,2-Diphenylethyl)naphthalene has also been explored.

- Cell Lines Tested : Studies have utilized various cancer cell lines, including breast and lung cancer cells.

- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| A549 (Lung Cancer) | 15.0 |

Case Studies

One significant case study highlighted the compound's role in drug development. In a comparative study, researchers synthesized derivatives of naphthalene compounds similar to 2-(2,2-Diphenylethyl)naphthalene and tested their biological activities.

- Findings : Some derivatives exhibited enhanced potency against specific cancer types compared to the parent compound.

- Implications : These findings suggest that structural modifications can lead to improved therapeutic agents derived from naphthalene scaffolds.

The biological activity of 2-(2,2-Diphenylethyl)naphthalene is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could modulate receptor activity, influencing cellular signaling pathways associated with growth and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.